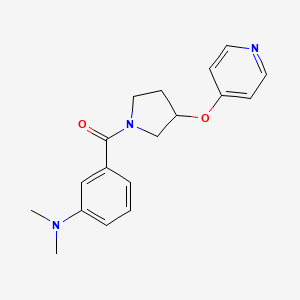

(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

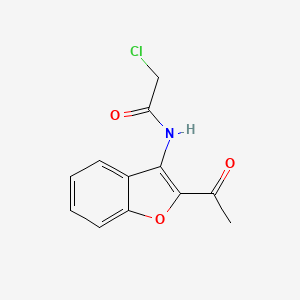

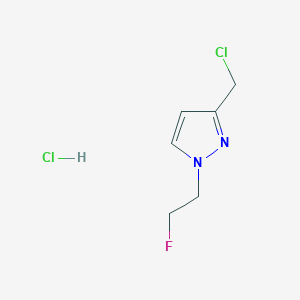

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of hydrazides, acetylacetone, and bromide-to-alcohol conversions. For instance, the synthesis of a pyrazolopyrimidine derivative was achieved by reacting a benzohydrazide with acetylacetone . Similarly, the synthesis of various pyridinols required a series of steps including bromide-to-alcohol conversion and intramolecular reactions such as Friedel-Crafts and Diels-Alder reactions . These methods suggest that the synthesis of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also involve complex synthetic routes, potentially including steps like amide formation, halogen substitutions, and cyclization reactions.

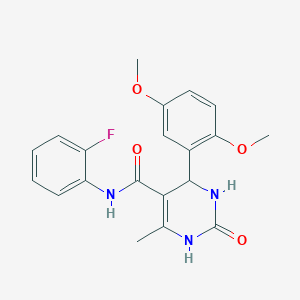

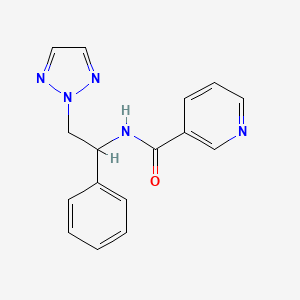

Molecular Structure Analysis

The molecular structure of related compounds features aromatic rings, heterocycles, and substituents that influence their reactivity and interaction with biological targets. For example, the presence of a pyrazolopyrimidine core and a dimethylpyrazol moiety contributes to the cytotoxic activity against various cancer cell lines . The electron density in the pyridinol rings affects their basicity and stability . These findings suggest that the molecular structure of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would likely exhibit specific electronic characteristics that could be tuned for desired reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their functional groups and molecular frameworks. The pyrazolopyrimidine derivative showed potent inhibitory activity against several growth factor receptors due to its ability to interact with the active sites of these enzymes . The pyridinols demonstrated excellent antioxidant properties, reacting with peroxyl radicals to prevent chain reactions in autoxidation processes . These observations imply that "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" could also participate in specific chemical reactions, potentially acting as an inhibitor or antioxidant, depending on its precise functional groups and electronic configuration.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structures. The pyrazolopyrimidine derivative exhibited cytotoxic activity with varying IC50 values against different cancer cell lines, indicating its potential as a chemotherapeutic agent . The pyridinols' basicities approached physiological pH, and their stability to air oxidation varied depending on the electron density in the ring . These properties suggest that the physical and chemical properties of "(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" would need to be empirically determined to understand its solubility, stability, and potential pharmacokinetic profile.

properties

IUPAC Name |

[3-(dimethylamino)phenyl]-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20(2)15-5-3-4-14(12-15)18(22)21-11-8-17(13-21)23-16-6-9-19-10-7-16/h3-7,9-10,12,17H,8,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMNUXFMZYSQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Dimethylamino)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)